molecular formula C35H48N4O4 B13450506 NO-Feng-PDMPRa

NO-Feng-PDMPRa

Cat. No.: B13450506
M. Wt: 588.8 g/mol
InChI Key: OHRCPEXQTDIZCE-UBMXSSLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO-Feng-PDMPRa involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

NO-Feng-PDMPRa undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

NO-Feng-PDMPRa has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NO-Feng-PDMPRa involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to NO-Feng-PDMPRa include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.

Properties

Molecular Formula

C35H48N4O4

Molecular Weight

588.8 g/mol

IUPAC Name

(1S,2S,3aS,6aS)-1-[3-[(1S,2S,3aS,6aS)-2-[(2,6-dimethylphenyl)carbamoyl]-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-1-yl]propyl]-N-(2,6-dimethylphenyl)-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-2-carboxamide

InChI

InChI=1S/C35H48N4O4/c1-22-10-5-11-23(2)32(22)36-34(40)30-20-26-14-7-16-28(26)38(30,42)18-9-19-39(43)29-17-8-15-27(29)21-31(39)35(41)37-33-24(3)12-6-13-25(33)4/h5-6,10-13,26-31H,7-9,14-21H2,1-4H3,(H,36,40)(H,37,41)/t26-,27-,28-,29-,30-,31-,38-,39-/m0/s1

InChI Key

OHRCPEXQTDIZCE-UBMXSSLWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@@H]3CCC[C@@H]3[N@+]2(CCC[N@@+]4([C@H]5CCC[C@H]5C[C@H]4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCCC3[N+]2(CCC[N+]4(C5CCCC5CC4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-]

Origin of Product

United States

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